Target Engagement: Eosinophil Peroxidase (EPX) Inhibition
3-Bromo-6-phenylpyridin-2-amine demonstrates sub-micromolar inhibition of human eosinophil peroxidase (EPX), with a reported IC50 of 360 nM in a biochemical assay measuring 3-bromotyrosine formation [1]. In contrast, the compound is essentially inactive against the structurally related myeloperoxidase (MPO) in a functional cellular assay, exhibiting an IC50 of 42,000 nM (42 µM) in human neutrophils [1]. This >100-fold difference in potency between EPX and MPO, despite both being heme peroxidases, indicates target-specific engagement that is not merely a consequence of non-specific peroxidase inhibition.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 360 nM |
| Comparator Or Baseline | MPO cellular assay IC50 = 42,000 nM (same compound) |
| Quantified Difference | >116-fold greater potency against EPX vs. MPO |
| Conditions | EPX: recombinant human enzyme, tyrosine substrate, 10 min incubation. MPO: PMA-induced human neutrophils, luminometry, 3 min incubation. |
Why This Matters
This target selectivity profile distinguishes 3-bromo-6-phenylpyridin-2-amine from broad-spectrum peroxidase inhibitors and informs its utility in EPX-focused research programs.
- [1] BindingDB. BDBM50554035: 3-Bromo-6-phenylpyridin-2-amine (CHEMBL4790231). EPX IC50 = 360 nM; MPO cellular IC50 = 4.20E+4 nM. Curated by ChEMBL, Bristol Myers Squibb. Accessed April 2026. View Source
